7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[44]nonane-2,4-dione is a compound belonging to the class of spirocyclic hydantoins This compound is characterized by its unique spiro structure, which consists of a bicyclic system with a spiro junction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multistep reactions starting from readily available precursors. One efficient method involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by cyclization and acylation reactions. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, amines, and alcohols. These products can further undergo additional modifications to yield compounds with desired properties and applications .
Scientific Research Applications
7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic hydantoins and derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione. Examples include:
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives with different substituents on the spiro ring .
- Bicyclo[3.3.1]nonane derivatives, which share a similar bicyclic structure but differ in their chemical properties and applications .
Uniqueness
The uniqueness of 7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in its specific substituents and spirocyclic structure, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
7-(2-chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O3/c1-7(2)16-10(18)12(14-11(16)19)4-5-15(6-12)9(17)8(3)13/h7-8H,4-6H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMOEOYTRUANJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2(CCN(C2)C(=O)C(C)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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